Cas no 13458-33-8 (2-(2-methyl-1,3-thiazol-4-yl)acetonitrile)

2-(2-Methyl-1,3-thiazol-4-yl)acetonitrile is a versatile organic compound featuring a thiazole core with a nitrile-functionalized side chain. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The presence of both the thiazole ring and the reactive nitrile group allows for further functionalization, enabling applications in the development of bioactive molecules. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The compound is typically handled under controlled environments due to its reactivity, ensuring optimal performance in specialized chemical processes.
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile structure
13458-33-8 structure
Product Name:2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
CAS No:13458-33-8
MF:C6H6N2S
MW:138.190239429474
CID:140896
PubChem ID:2320580
Update Time:2025-05-19

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methylthiazol-4-yl)acetonitrile
    • (2-methyl-1,3-thiazol-4-yl)acetonitrile
    • 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
    • 4-Thiazoleacetonitrile,2-methyl-
    • (2-methyl-4-thiazolyl)acetonitrile
    • (2-Methyl-thiazol-4-yl)-acetonitril
    • (2-methyl-thiazol-4-yl)-acetonitrile
    • 2-Methyl-4-thiazoleacetonitrile
    • 2-Methyl-4-thiazolylacetonitrile
    • 4-cyanomethyl-2-methyl thiazole
    • AC1M52KT
    • AC1Q2OWO
    • CTK4B9285
    • Enamine_001161
    • SureCN6180813
    • EN300-14477
    • HMS1397E17
    • AKOS002662838
    • 13458-33-8
    • F2145-0992
    • DTXSID00368071
    • RAPXHYYGOAFSEN-UHFFFAOYSA-N
    • SCHEMBL6180813
    • G33611
    • Inchi: 1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3
    • InChI Key: RAPXHYYGOAFSEN-UHFFFAOYSA-N
    • SMILES: S1C=C(CC#N)N=C1C

Computed Properties

  • Exact Mass: 138.02528
  • Monoisotopic Mass: 138.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • PSA: 36.68

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile Pricemore >>

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Additional information on 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile

Professional Introduction to 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile (CAS No. 13458-33-8)

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile, a compound with the chemical identifier CAS No. 13458-33-8, is a versatile intermediate in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a thiazole core substituted with a methyl group and an acetonitrile moiety, making it a valuable building block for synthesizing more complex molecules. The unique structural properties of this compound have garnered significant interest in recent years, particularly for its potential applications in drug discovery and material science.

The thiazole ring in 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile is a well-known pharmacophore, frequently incorporated into bioactive molecules due to its ability to interact with biological targets. Recent studies have highlighted the thiazole scaffold's role in developing antimicrobial, antiviral, and anti-inflammatory agents. The presence of the acetonitrile group enhances the compound's reactivity, allowing for further functionalization through nucleophilic addition and condensation reactions. These characteristics make it an indispensable tool for medicinal chemists seeking to design novel therapeutic entities.

In the realm of drug development, 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile has been explored as a precursor for synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, derivatives of this compound have shown promise in targeting Janus kinases (JAKs), a family of enzymes implicated in various autoimmune disorders. The methyl-substituted thiazole moiety is particularly noteworthy, as it can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity.

Recent advancements in computational chemistry have further illuminated the potential of CAS No. 13458-33-8 in rational drug design. Molecular docking studies indicate that the compound can effectively interact with protein pockets involved in disease pathways. This has led to the development of high-throughput screening assays to identify promising analogs for further optimization. The acetonitrile group serves as a handle for introducing additional functional groups via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse molecular libraries.

The agrochemical industry has also recognized the significance of 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile. Its structural motifs are reminiscent of well-established herbicides and fungicides, suggesting potential applications in crop protection. Researchers have synthesized various derivatives and evaluated their efficacy against plant pathogens. The thiazole core's stability under environmental conditions makes it an attractive candidate for developing sustainable agricultural solutions.

In conclusion, 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity profile position it as a cornerstone intermediate in pharmaceutical synthesis. As research continues to uncover new applications and methodologies for this molecule, its importance is likely to grow even further. The intersection of traditional organic chemistry with cutting-edge computational techniques ensures that compounds like CAS No. 13458-33-8 will remain at the forefront of innovation.

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